2,5-dimethoxy-N-(3-oxo-1,2,3,5,6,7-hexahydropyrido[3,2,1-ij]quinolin-9-yl)benzenesulfonamide
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Description
2,5-dimethoxy-N-(3-oxo-1,2,3,5,6,7-hexahydropyrido[3,2,1-ij]quinolin-9-yl)benzenesulfonamide is a useful research compound. Its molecular formula is C20H22N2O5S and its molecular weight is 402.47. The purity is usually 95%.
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Scientific Research Applications
Anticancer Activity and QSAR Study
A study by Żołnowska et al. (2018) explored the synthesis of N-(aryl/heteroaryl)-4-(1H-pyrrol-1-yl)benzenesulfonamides, showing potent anticancer activity against various human tumor cell lines. This research highlights the compound's potential in designing new anticancer agents by exploring the structure-activity relationships through QSAR (quantitative structure-activity relationships) methods. The study's findings are crucial for understanding how modifications in the molecular structure can enhance anticancer activity, which could be relevant for similar compounds like 2,5-Dimethoxy-N-(3-oxo-1,2,3,5,6,7-hexahydropyrido[3,2,1-ij]quinolin-9-yl)benzenesulfonamide (Żołnowska et al., 2018).
Synthesis of Novel Quinolines as Anticancer Agents
Ghorab et al. (2008) reported on the synthesis of novel quinoline derivatives as possible anticancer and radioprotective agents, highlighting the versatility of quinoline-based compounds in medicinal chemistry. The study provides a foundation for the potential use of similar structures in developing new therapeutic agents (Ghorab et al., 2008).
Antimicrobial Evaluation of Quinolinyl Benzenesulfonamide Derivatives
Research into the antimicrobial potential of quinoline clubbed with sulfonamide moiety offers insights into the use of these compounds as antimicrobial agents. The synthesis and testing of such compounds against various pathogens demonstrate the broad applicability of quinoline and sulfonamide derivatives in addressing microbial resistance (Biointerface Research in Applied Chemistry, 2019).
Application in VEGFR-2 Inhibition and Anticancer Activity
Ghorab et al. (2017) synthesized quinoline derivatives bearing benzenesulfonamide moiety, evaluated for their VEGFR-2 inhibitory activity and cytotoxic activity against cancer cell lines. Such studies underscore the potential of quinoline-sulfonamide derivatives in cancer therapy, particularly in targeting specific pathways involved in tumor growth and metastasis (Ghorab et al., 2017).
Properties
IUPAC Name |
2,5-dimethoxy-N-(2-oxo-1-azatricyclo[7.3.1.05,13]trideca-5,7,9(13)-trien-7-yl)benzenesulfonamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H22N2O5S/c1-26-16-6-7-17(27-2)18(12-16)28(24,25)21-15-10-13-4-3-9-22-19(23)8-5-14(11-15)20(13)22/h6-7,10-12,21H,3-5,8-9H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KANZNKMYSLFWLB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1)OC)S(=O)(=O)NC2=CC3=C4C(=C2)CCC(=O)N4CCC3 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H22N2O5S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
402.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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